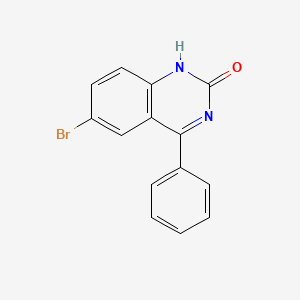

6-Bromo-4-phenyl-1H-quinazolin-2-one

Description

6-Bromo-4-phenyl-1H-quinazolin-2-one is a quinazolinone derivative characterized by a bromine substituent at position 6, a phenyl group at position 4, and a ketone moiety at position 2.

This compound is synthesized via cyclization reactions involving brominated anthranilic acid derivatives and substituted benzoyl chlorides or amines. For instance, analogs like 6-bromo-2-(o-aminophenyl)-3-aminoquinazolin-4(3H)-one are prepared by reacting 5-bromoanthranilic acid with hydrazine hydrate under reflux . The structural features of this compound make it a candidate for antimicrobial, anti-inflammatory, and analgesic applications, though specific studies on its bioactivity require further validation.

Properties

IUPAC Name |

6-bromo-4-phenyl-1H-quinazolin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9BrN2O/c15-10-6-7-12-11(8-10)13(17-14(18)16-12)9-4-2-1-3-5-9/h1-8H,(H,16,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFRZROIZOHWZNR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC(=O)NC3=C2C=C(C=C3)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60187088 | |

| Record name | 2(1H)-Quinazolinone, 6-bromo-4-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60187088 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

301.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

1.8 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49642457 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

33443-53-7 | |

| Record name | 2(1H)-Quinazolinone, 6-bromo-4-phenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033443537 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2(1H)-Quinazolinone, 6-bromo-4-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60187088 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-4-phenyl-1H-quinazolin-2-one typically involves the following steps:

Starting Materials: The synthesis begins with anthranilic acid and benzoyl chloride.

Formation of Quinazoline Core: Anthranilic acid reacts with benzoyl chloride to form 2-phenyl-4H-3,1-benzoxazin-4-one.

Bromination: The benzoxazinone derivative is then brominated using bromine or N-bromosuccinimide (NBS) to introduce the bromine atom at the 6th position.

Cyclization: The brominated intermediate undergoes cyclization to form this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

6-Bromo-4-phenyl-1H-quinazolin-2-one undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom at the 6th position can be substituted with different nucleophiles, such as amines or thiols, to form new derivatives.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions to modify the quinazoline core or the phenyl group.

Cyclization Reactions: The compound can participate in cyclization reactions to form fused ring systems.

Common Reagents and Conditions

Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles.

Oxidation and Reduction: Reagents like potassium permanganate (KMnO4) for oxidation and sodium borohydride (NaBH4) for reduction are commonly used.

Cyclization Reactions: Cyclization reactions often require acidic or basic conditions and may involve the use of catalysts like trifluoroacetic acid (TFA) or sodium hydroxide (NaOH).

Major Products Formed

The major products formed from these reactions include various substituted quinazoline derivatives, which can exhibit different pharmacological activities .

Scientific Research Applications

Biological Applications

1.1 Anticancer Activity

6-Bromo-4-phenyl-1H-quinazolin-2-one has shown significant potential as an anticancer agent. Research indicates that it inhibits the growth of cancer cells by targeting specific molecular pathways. The compound interacts with key enzymes and receptors involved in cell proliferation, such as the epidermal growth factor receptor (EGFR) and various tyrosine kinases. By disrupting these signaling pathways, it induces apoptosis in cancer cells, making it a candidate for further development in cancer therapies .

1.2 Antimicrobial Properties

The compound also exhibits antimicrobial activity, which has been explored in several studies. For instance, derivatives of quinazolinones, including this compound, have been evaluated for their antibacterial effects against various pathogens. The mechanism involves the inhibition of bacterial growth through interference with cellular processes .

Medicinal Chemistry Applications

2.1 Drug Development

Due to its unique structural features, this compound serves as a scaffold for the development of new pharmaceuticals. Its ability to undergo various chemical transformations allows for the synthesis of numerous derivatives with tailored biological activities. The compound's versatility makes it an attractive candidate for designing drugs targeting multiple diseases .

2.2 Molecular Docking Studies

Recent studies have utilized molecular docking techniques to predict the binding affinity of 6-bromo derivatives with various biological targets. These computational methods help in understanding the interactions at a molecular level and guide the optimization of compounds for enhanced efficacy .

Data Tables and Case Studies

Mechanism of Action

The mechanism of action of 6-Bromo-4-phenyl-1H-quinazolin-2-one involves its interaction with specific molecular targets:

Molecular Targets: The compound targets enzymes and receptors involved in cell proliferation and survival, such as epidermal growth factor receptor (EGFR) and other tyrosine kinases.

Pathways Involved: By inhibiting these targets, the compound disrupts signaling pathways that promote cancer cell growth and survival, leading to apoptosis (programmed cell death) of cancer cells.

Comparison with Similar Compounds

Table 1: Comparative Analysis of Key Quinazolinone Derivatives

*Calculated based on molecular formula.

Key Observations :

- Substituent Effects on Melting Points: Derivatives with electron-withdrawing groups (e.g., 4-Cl in ) exhibit higher melting points (231–232°C) compared to non-halogenated analogs, likely due to increased crystallinity.

Key Observations :

Table 3: Pharmacological Profiles

Key Observations :

Biological Activity

6-Bromo-4-phenyl-1H-quinazolin-2-one is a notable compound within the quinazoline family, recognized for its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications, supported by research findings and data tables.

Overview of Quinazoline Derivatives

Quinazoline derivatives, including this compound, have been extensively studied due to their broad pharmacological activities. These compounds exhibit properties such as:

- Anticancer

- Antimicrobial

- Anti-inflammatory

- Antioxidant

The structural diversity of quinazolines contributes to their varied biological effects, making them valuable in medicinal chemistry.

The biological activity of this compound primarily involves its interaction with specific molecular targets:

- Target Enzymes and Receptors : This compound has been shown to inhibit key enzymes and receptors involved in cell proliferation, particularly the epidermal growth factor receptor (EGFR) and other tyrosine kinases .

- Induction of Apoptosis : Studies indicate that it can induce apoptosis in cancer cells by disrupting signaling pathways that promote cell survival .

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound:

Cytotoxicity Studies

Research has demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance:

| Cell Line | IC50 (μM) | Reference |

|---|---|---|

| A549 (Lung) | 5.9 ± 1.69 | |

| SW-480 (Colorectal) | 2.3 ± 5.91 | |

| MCF-7 (Breast) | 5.65 ± 2.33 |

These results suggest that this compound is particularly effective against lung cancer cells.

Apoptotic Mechanism

Flow cytometry analyses have shown that treatment with this compound leads to an increase in early and late apoptotic cells in a dose-dependent manner. For example, at a concentration of 15 μM, late apoptosis was observed in approximately 65% of treated A549 cells .

Antimicrobial and Anti-inflammatory Activities

In addition to its anticancer properties, this compound also exhibits antimicrobial and anti-inflammatory activities:

Antimicrobial Activity

Studies have evaluated the antimicrobial efficacy of quinazoline derivatives, including 6-Bromo derivatives, against various pathogens. The results indicate significant antibacterial effects against Gram-positive bacteria such as Bacillus subtilis .

Anti-inflammatory Activity

The anti-inflammatory potential has been assessed through various models, showing that certain derivatives can inhibit edema significantly, comparable to standard anti-inflammatory drugs like ibuprofen .

Case Studies and Research Findings

Several case studies have explored the therapeutic implications of quinazoline derivatives:

- Cytotoxic Evaluation : A study synthesized a series of quinazoline-pyrimidine hybrids and evaluated their antiproliferative effects against human cancer cell lines. The findings indicated a strong correlation between structural modifications and biological activity .

- Molecular Docking Studies : Computational studies have provided insights into the binding affinities of these compounds with EGFR, suggesting that modifications at specific positions can enhance their anticancer efficacy .

- Comparative Analysis : In comparative studies with known anticancer agents like Cisplatin, 6-Bromo derivatives demonstrated superior potency in certain cases, highlighting their potential as alternative therapeutic agents .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 6-Bromo-4-phenyl-1H-quinazolin-2-one, and how are intermediates characterized?

- Methodology : The compound is synthesized via cyclocondensation of 6-bromo-2-phenyl-benzoxazin-4-one with amino reagents (e.g., hydrazine hydrate) under reflux in glacial acetic acid for 3–4 hours. Intermediates like 6-bromo-2-(o-aminophenyl)-3,1-benzoxazin-4(3H)-one are isolated and recrystallized from ethanol .

- Characterization : Confirm homogeneity via TLC (cyclohexane:ethyl acetate, 2:1) and structural integrity using FT-IR (C=O at ~1705 cm⁻¹, C-Br at ~528 cm⁻¹) and ¹H NMR (aromatic protons at δ 7.2–8.1 ppm) .

Q. How can researchers verify the purity and structural identity of this compound derivatives?

- Analytical Workflow :

Purity : TLC with UV visualization to confirm single spots.

Spectroscopy : ¹³C NMR for quinazolinone carbonyl confirmation (~160 ppm), mass spectrometry for molecular ion peaks (e.g., [M+H]+ at m/z 331.167 for hydrazinyl derivatives) .

Elemental Analysis : Match calculated vs. observed C, H, N percentages (e.g., C: 54.5%, H: 3.3%, N: 12.7%) .

Q. What pharmacological screening methods are used to evaluate this compound analogs?

- In Vitro Assays :

- Antimicrobial : Broth microdilution (MIC against S. aureus or E. coli) .

- Analgesic : Tail-flick or acetic acid-induced writhing tests in rodents .

Advanced Research Questions

Q. How can synthetic yields of this compound be optimized when scaling reactions?

- Strategies :

- Catalysis : Replace glacial acetic acid with Lewis acids (e.g., ZnCl₂) to reduce reaction time .

- Solvent Optimization : Use DMF or THF for higher solubility of brominated intermediates .

- Temperature Control : Gradual cooling post-reflux to enhance crystal formation (yield increased from 70% to 85% in ) .

Q. How should researchers address contradictions in reported biological activity data for quinazolinone derivatives?

- Troubleshooting Framework :

Purity Reassessment : Verify compound stability (e.g., hydrazone derivatives degrade in DMSO >24 hours) .

Assay Variability : Compare protocols (e.g., agar diffusion vs. microdilution for antimicrobial activity) .

Structural Confirmation : Re-analyze NMR data to rule out regioisomer formation (e.g., C-2 vs. C-4 substitution) .

Q. What strategies are effective for modifying the quinazolinone core to enhance target selectivity?

- Design Principles :

- Electron-Withdrawing Groups : Introduce 4-fluorophenyl or 3-OCH₃ to improve binding to kinase ATP pockets .

- Hybridization : Attach thiazole (e.g., 3-[4’-thiazol-2’’-yl] in ) or pyrazole moieties to enhance π-π stacking .

Q. How can computational methods guide the development of this compound analogs?

- In Silico Workflow :

Docking : Use AutoDock Vina to model interactions with EGFR or PARP-1 (PDB: 1M17).

ADMET Prediction : SwissADME to optimize logP (2–3) and reduce hepatotoxicity .

DFT Calculations : Assess electron density at C-2/C-4 for reactivity predictions .

Notes for Methodological Rigor

- Reproducibility : Document solvent grades (e.g., "super dry ethanol" in ) and stirring rates to minimize variability .

- Data Triangulation : Cross-validate biological results with structural analogs (e.g., 6-iodo derivatives in ) to confirm trends .

- Green Chemistry : Substitute toluene with cyclopentyl methyl ether (CPME) in reflux steps to improve sustainability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.